

2-Methylpyridine-5-boronic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylpyridine-5-boronic acid

Cat. No.: B113477

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An In-depth Technical Guide to the Solubility of **2-Methylpyridine-5-boronic Acid**

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Methylpyridine-5-boronic Acid in Modern Drug Discovery

2-Methylpyridine-5-boronic acid is a heterocyclic organoboron compound that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone for the synthesis of complex biaryl structures prevalent in many drug candidates.^{[1][2]} The pyridine moiety is a common feature in biologically active molecules, making this reagent an invaluable tool for introducing the 6-methylpyridin-3-yl group into target structures.^{[1][2]}

However, the successful application of **2-methylpyridine-5-boronic acid** in synthetic workflows is fundamentally dependent on understanding and controlling its solubility. Like many boronic acids, it presents unique challenges that can impact reaction kinetics, yield, and purification. This guide provides a comprehensive overview of the physicochemical properties of **2-methylpyridine-5-boronic acid**, delves into the theoretical and practical aspects of its solubility, and offers field-proven methodologies for its accurate determination and enhancement.

Core Physicochemical Properties

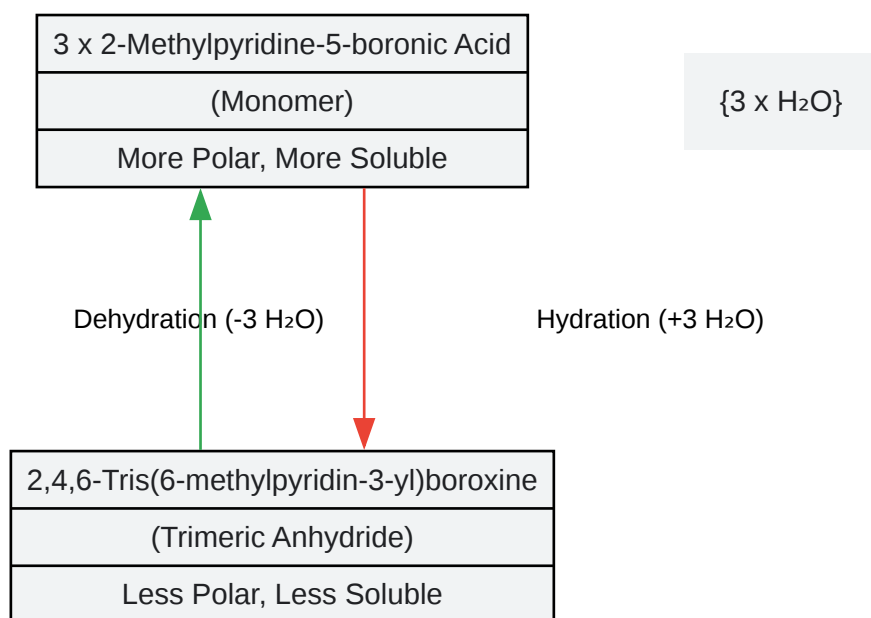
A foundational understanding begins with the compound's basic molecular and physical characteristics. These properties are essential for everything from reaction stoichiometry calculations to safety and handling.

Property	Value	Source(s)
Molecular Formula	$\text{C}_6\text{H}_8\text{BNO}_2$	[3][4]
Molecular Weight	136.95 g/mol	[3][4][5]
CAS Number	659742-21-9	[3][4][6]
Appearance	White to off-white or brown powder/solid	[1][4]
Purity	Typically $\geq 95\text{-}98\%$ for research and development grades	[1][3]
Synonyms	6-Methylpyridine-3-boronic acid, (6-methylpyridin-3-yl)boronic acid	[4]

The Duality of Boronic Acid Solubility: A Mechanistic Perspective

The solubility behavior of boronic acids is more complex than that of typical organic compounds. The primary complicating factor is the propensity of boronic acids to undergo reversible dehydration to form a cyclic anhydride known as a boroxine.[7][8]

Causality Behind the Challenge: This equilibrium between the monomeric acid and the trimeric boroxine is crucial because the two forms have significantly different solubilities.[7] Boroxines are generally less polar and thus less soluble in aqueous or polar organic solvents. The position of this equilibrium is influenced by the solvent, temperature, and concentration, making it difficult to obtain consistent and repeatable solubility data.[7][8]



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Caption: Reversible dehydration of **2-Methylpyridine-5-boronic acid** to its less soluble boroxine form.

Furthermore, the pH of the medium plays a pivotal role. Boronic acids are Lewis acids that can accept a hydroxide ion to form a more water-soluble, ionized boronate species.[9] This property can be strategically exploited to enhance aqueous solubility.

Solubility Profile of 2-Methylpyridine-5-boronic Acid

While extensive quantitative solubility data for **2-methylpyridine-5-boronic acid** across a wide range of solvents is not readily available in peer-reviewed literature, its behavior can be expertly inferred from its structure and the established principles of boronic acid chemistry.

- **Aqueous Solubility:** Expected to be limited at neutral pH. The presence of the pyridine ring nitrogen (pKa of the conjugate acid ~5-6) and the boronic acid group (pKa ~8-9) means its charge state, and thus aqueous solubility, will be highly dependent on pH.
- **Organic Solvents:** Generally, boronic acids show good solubility in polar aprotic solvents. For a closely related compound, 2-Methoxypyridine-5-boronic acid, a solubility of 100 mg/mL in DMSO has been reported, suggesting that **2-methylpyridine-5-boronic acid** will also be highly soluble in DMSO.[10] It is expected to be soluble in other common organic solvents

like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF), which are frequently used for Suzuki-Miyaura reactions.^[11] Ethers and ketones are also generally good solvents for arylboronic acids.^[7] Solubility is likely to be very low in non-polar hydrocarbon solvents like methylcyclohexane.^{[7][8]}

Experimental Workflow for Solubility Determination

For drug development professionals, obtaining precise solubility data is non-negotiable. The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of **2-methylpyridine-5-boronic acid**, typically using the shake-flask method, followed by HPLC quantification.

Protocol: Equilibrium Solubility by Shake-Flask Method

This method measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **2-methylpyridine-5-boronic acid** to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, THF) in a sealed, inert vial.
 - Expertise & Experience: Using an excess of solid is critical to ensure that a saturated solution is achieved, which is the entire basis of the measurement. A magnetic stir bar should be added for consistent agitation.
- Equilibration: Place the vials in a temperature-controlled shaker or rotator (e.g., at 25 °C or 37 °C) for a period sufficient to reach equilibrium.
 - Expertise & Experience: For boronic acids, 24 to 48 hours is a standard equilibration time. This duration is necessary to allow the slower kinetics of the acid-boroxine equilibrium to be fully established, ensuring the measured solubility is the true thermodynamic equilibrium value.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

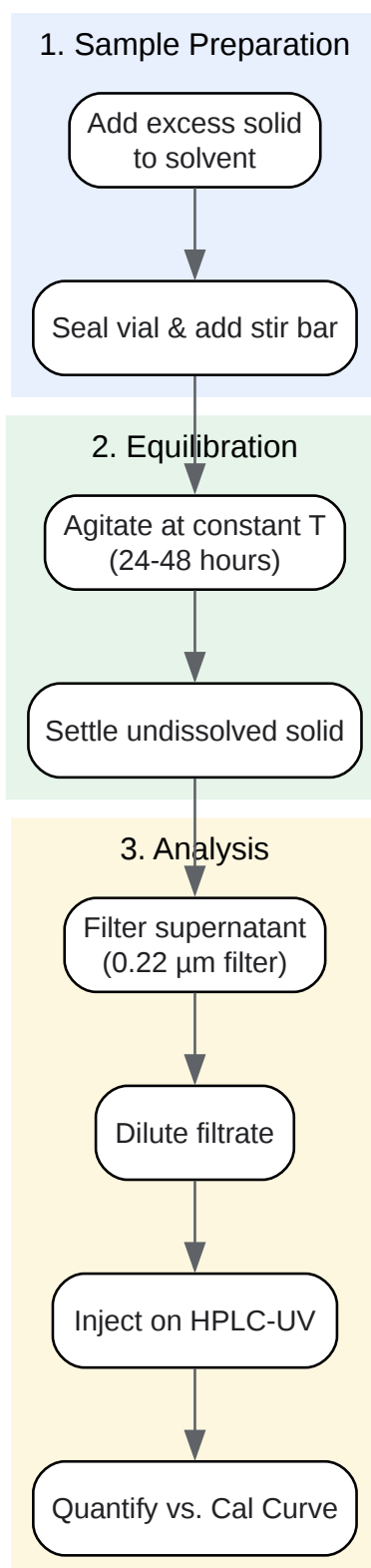
- **Sample Collection & Filtration:** Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a chemically compatible, low-binding filter (e.g., 0.22 μm PVDF or PTFE) to remove all undissolved particulates.
 - **Trustworthiness:** Filtration is a critical self-validating step. The absence of solid particles in the final sample ensures you are measuring the solubility of the dissolved compound only. The first few drops of the filtrate should be discarded to prevent any potential adsorption effects from the filter membrane.
- **Dilution & Analysis:** Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the sample using a validated HPLC-UV method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard technique for accurately quantifying the concentration of the dissolved boronic acid.

Typical HPLC Method Parameters:

- **Column:** A C18 stationary phase is commonly used (e.g., XBridge Premier BEH C18 or XSelect Premier HSS T3).
- **Mobile Phase:** A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, low pH) and an organic solvent (e.g., acetonitrile or methanol).
 - **Expertise & Experience:** Operating at a low pH ensures the boronic acid is in its neutral, un-ionized state, which typically leads to better retention and peak shape on a reverse-phase column.
- **Detection:** UV detection at a wavelength where the compound exhibits strong absorbance (e.g., ~260-280 nm, characteristic of the pyridine ring).
- **Quantification:** Concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of **2-methylpyridine-5-boronic acid**.



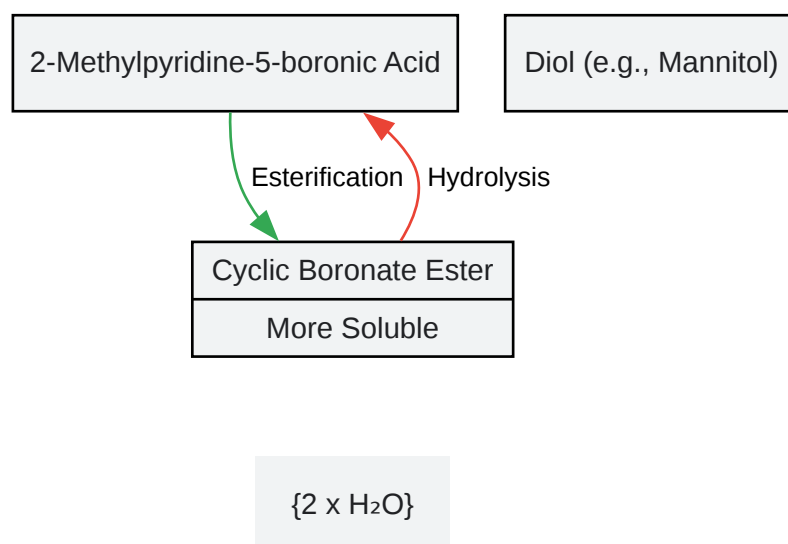
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Caption: Experimental workflow for determining equilibrium solubility.

Field-Proven Strategies for Solubility Enhancement

In drug development and process chemistry, enhancing the solubility of a key reagent is often necessary.

- **pH Adjustment:** As discussed, increasing the pH of an aqueous solution above the pKa of the boronic acid will form the more soluble anionic boronate species. This is a simple and effective strategy for aqueous-based reactions or formulations.
- **Co-Solvent Systems:** Using a mixture of solvents can significantly improve solubility. For instance, adding a polar organic solvent like ethanol or DMSO to an aqueous buffer can disrupt the crystal lattice of the solid more effectively than either solvent alone.
- **Complexation with Diols:** Boronic acids readily and reversibly react with 1,2- or 1,3-diols (e.g., mannitol, sorbitol, propylene glycol) to form five- or six-membered cyclic boronate esters.^[12]
 - **Authoritative Grounding:** This ester formation prevents the dehydration pathway to the less soluble boroxine. Furthermore, the formation of these esters can increase aqueous solubility and lower the pKa of the boronic acid, making it more acidic and more soluble at lower pH values.^[12] This is the principle behind the formulation of the FDA-approved boronic acid drug Velcade® (bortezomib), which is lyophilized with mannitol to enhance its solubility and stability.^[12]



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- To cite this document: BenchChem. [2-Methylpyridine-5-boronic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b113477#2-methylpyridine-5-boronic-acid-solubility-data]

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